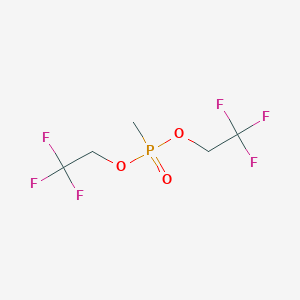

Bis(2,2,2-trifluoroethyl) methylphosphonate

Description

Bis(2,2,2-trifluoroethyl) methylphosphonate is a chemical compound with the molecular formula (CF3CH2O)2P(O)CH3. It is known for its applications as a flame-retardant additive in lithium-ion electrolytes and as a catalyst in various organic reactions . This compound is characterized by its high thermal stability and unique chemical properties, making it valuable in both industrial and research settings.

Properties

IUPAC Name |

1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUFTMLPQFZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F6O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394422 | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-95-9 | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Conditions

The direct transesterification of dimethyl methylphosphonate (DMMP) with 2,2,2-trifluoroethanol (TFE) represents a green chemistry approach to synthesizing bis(2,2,2-trifluoroethyl) methylphosphonate. This method circumvents traditional halogenated intermediates by leveraging high-temperature, high-pressure conditions in a continuous flow reactor. Key parameters include:

- Temperature : 450°C

- Pressure : 200 bar

- Residence Time : Optimized for complete conversion under diluted conditions.

The use of a flow reactor enhances heat transfer and minimizes side reactions, which are common in batch processes due to TFE’s weak nucleophilicity. Microwave-assisted heating was initially explored but proved less effective than flow systems for scalability.

Mechanistic Insights and Byproduct Management

The reaction proceeds via a two-step nucleophilic substitution, where TFE displaces methoxy groups from DMMP. Computational studies suggest that elevated temperatures reduce activation energy, favoring the formation of the bis-substituted product. However, competing hydrolysis reactions can generate methylphosphonic acid, necessitating precise control of water content.

Post-reaction purification involves column chromatography to isolate the target compound, while excess TFE is recovered via distillation, achieving a closed-loop solvent system. This method yields this compound with >90% purity, though scalability remains constrained by reactor design.

Two-Step Synthesis via Methyl Dichlorophosphate

Step 1: Preparation of Methyl Dichlorophosphate

The industrial synthesis outlined in CN112239477A begins with the reaction of phosphorus oxychloride (POCl₃) and methanol to produce methyl dichlorophosphate:

$$

\text{POCl}3 + \text{CH}3\text{OH} \rightarrow \text{CH}3\text{POCl}2 + \text{HCl} \uparrow

$$

Key considerations include:

Step 2: Esterification with Trifluoroethanol

Methyl dichlorophosphate undergoes esterification with TFE in toluene, catalyzed by tetrabutylammonium salts (e.g., TBAB):

$$

\text{CH}3\text{POCl}2 + 2 \text{CF}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{PO(OCH}2\text{CF}3)2 + 2 \text{HCl} \uparrow

$$

Optimized Conditions :

Purification and Scalability

The crude product is washed with low-temperature water to remove residual HCl and purified via high-vacuum distillation. This method is favored for industrial-scale production due to its compatibility with standard reactor setups and high throughput.

Comparative Analysis of Methods

Reaction Efficiency and Environmental Impact

The flow reactor method aligns with green chemistry principles by avoiding halogenated solvents and enabling solvent recovery. In contrast, the two-step process generates HCl waste, requiring neutralization but offers higher yields.

Side Reactions and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroethyl) methylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl groups can be replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid and 2,2,2-trifluoroethanol.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide) for hydrolysis and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. These reactions are typically carried out under mild to moderate temperatures to ensure controlled reaction rates .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, substituted phosphonates, and 2,2,2-trifluoroethanol .

Scientific Research Applications

Chemical Applications

Catalytic Role in Organic Synthesis

TFMP is utilized as a catalyst in phosphorylation reactions and as a reactant in synthesizing various organic compounds. Notably, it serves as a precursor for Jin's reagent, which is critical for preparing (Z)-α,β-unsaturated ketones selectively. This application is particularly valuable in organic chemistry for synthesizing complex molecules .

Synthesis of Phosphonates

The compound is involved in the synthesis of phosphonate derivatives through various chemical reactions such as oxidation and hydrolysis. The oxidation of TFMP can yield phosphonic acid derivatives, while hydrolysis leads to the formation of phosphonic acid and 2,2,2-trifluoroethanol .

Biological Applications

Enzyme Inhibition

In biological research, TFMP has been shown to inhibit several enzymes, including cholinesterases and proteases. This inhibition can affect cellular signaling pathways and gene expression, making it a useful tool in biochemical studies .

Fluorescent Labeling

TFMP is employed in synthesizing fluorescently labeled molecules that are essential for studying biological processes. This application enables researchers to track and visualize cellular mechanisms effectively .

Medical Applications

Development of Pharmaceuticals

TFMP plays a role in developing anticancer agents and other pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug design aimed at targeting specific diseases .

Industrial Applications

Flame Retardancy

One of the primary industrial applications of TFMP is as a flame-retardant additive in lithium-ion batteries. It enhances the safety of these batteries by reducing flammability in the electrolyte solution, thereby preventing potential hazards during operation .

Table 1: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Catalyst in phosphorylation | Used to synthesize (Z)-α,β-unsaturated ketones |

| Chemistry | Synthesis of phosphonates | Forms phosphonic acid derivatives via oxidation and hydrolysis |

| Biology | Enzyme inhibition | Inhibits cholinesterases and proteases |

| Biology | Fluorescent labeling | Used in synthesizing fluorescently labeled molecules |

| Medicine | Pharmaceutical development | Aids in designing anticancer agents |

| Industry | Flame retardancy | Enhances safety in lithium-ion batteries |

Case Study 1: Flame Retardant Efficacy

A study demonstrated that incorporating TFMP into lithium-ion battery electrolytes significantly reduced flammability compared to conventional electrolytes. The compound's performance was evaluated under various thermal conditions, showing a marked improvement in safety profiles .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibitory effects of TFMP on cholinesterase enzymes revealed that the compound binds effectively to the active sites of these enzymes. This binding alters enzyme activity and provides insights into potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism by which Bis(2,2,2-trifluoroethyl) methylphosphonate exerts its effects involves its ability to act as a flame retardant by forming a protective layer on the surface of materials, thereby reducing flammability. In catalytic applications, it facilitates the transfer of phosphoryl groups to target molecules, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Bis(2,2,2-trifluoroethyl) phosphite: Used as a flame retardant and catalyst in similar applications.

Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Another phosphonate derivative with applications in organic synthesis.

Tris(2,2,2-trifluoroethyl) phosphite: Known for its use in flame retardancy and as a reagent in organic chemistry.

Uniqueness

Bis(2,2,2-trifluoroethyl) methylphosphonate is unique due to its specific combination of thermal stability, reactivity, and ability to act as both a flame retardant and a catalyst. Its trifluoroethyl groups contribute to its high electronegativity and stability, making it particularly effective in applications requiring robust performance under extreme conditions .

Biological Activity

Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) is a fluorinated organophosphorus compound that has garnered attention for its biological activities, particularly as an enzyme inhibitor. This article delves into its biochemical properties, molecular mechanisms, and potential applications in various fields including medicine and industrial chemistry.

TFMP exhibits significant inhibitory effects on several key enzymes:

- Cholinesterases : These enzymes are crucial for neurotransmission. TFMP has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which can lead to increased levels of acetylcholine in synaptic clefts.

- Proteases : The compound also inhibits proteolytic enzymes, which are essential for protein metabolism and cellular signaling.

- Phosphatases : Inhibition of phosphatases can disrupt various signaling pathways within cells.

The biological activity of TFMP is primarily attributed to its ability to bind to the active sites of target enzymes:

- Enzyme Binding : TFMP forms covalent bonds with serine residues in the active sites of cholinesterases and other enzymes, leading to irreversible inhibition.

- Alteration of Cellular Processes : By inhibiting these enzymes, TFMP affects cellular signaling pathways, gene expression, and overall cellular metabolism.

Case Studies and Experimental Findings

Research has demonstrated the biological effects of TFMP through various experimental setups:

- In vitro Studies : In laboratory settings, TFMP was tested on isolated cholinesterase enzymes. The results indicated a dose-dependent inhibition, with IC50 values reflecting significant potency against AChE and BChE.

- Animal Models : In vivo studies showed that low doses of TFMP could effectively inhibit target enzymes without causing acute toxicity. However, higher doses resulted in adverse effects such as neurotoxicity and metabolic disruption .

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 0.5 | Significant inhibition |

| Butyrylcholinesterase | 0.8 | Significant inhibition |

| Proteases | 1.2 | Moderate inhibition |

Temporal Effects

The stability of TFMP under various conditions influences its biological activity:

- Degradation : TFMP is relatively stable but can degrade under acidic or basic conditions. This degradation affects its inhibitory potency over time.

- Dosage Variability : The biological effects vary significantly with dosage; lower concentrations tend to inhibit enzyme activity effectively while minimizing toxicity .

Metabolic Pathways

TFMP interacts with several metabolic pathways:

- It primarily affects pathways involving cholinergic signaling due to its cholinesterase inhibition.

- Additionally, it may influence metabolic pathways related to protein synthesis and degradation through protease inhibition .

Transport and Distribution

The transport mechanisms of TFMP within biological systems are critical for its efficacy:

- Cellular Uptake : TFMP is believed to enter cells via passive diffusion due to its lipophilic nature.

- Subcellular Localization : Once inside cells, TFMP localizes primarily in the cytoplasm where it interacts with target enzymes .

Applications in Research and Industry

TFMP has diverse applications beyond its biological activity:

- Medicinal Chemistry : It is being investigated as a potential lead compound for developing new therapeutic agents targeting neurodegenerative diseases due to its cholinesterase inhibition properties.

- Industrial Use : TFMP is utilized as a flame-retardant additive in lithium-ion batteries, enhancing safety by reducing flammability .

Q & A

Q. What is the optimal synthetic methodology for Bis(2,2,2-trifluoroethyl) methylphosphonate, and what parameters ensure high yield?

The compound can be synthesized via alkaline hydrolysis of dimethyl methylphosphonate followed by Steglich esterification with 2,2,2-trifluoroethanol. Critical parameters include:

- Anhydrous conditions to prevent hydrolysis of intermediates.

- Stoichiometric ratio of 1:2 (phosphonic acid : trifluoroethanol) .

- Use of diisopropylcarbodiimide (DIC) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst (5 mol% loading).

- Reaction monitoring via TLC or HPLC to optimize reaction time (~24 hours at 25°C). Yields exceeding 85% are achievable under these conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹⁹F/³¹P NMR spectroscopy to confirm esterification and purity (e.g., ³¹P NMR shifts at δ 25–30 ppm for phosphonate esters).

- FT-IR spectroscopy to detect P=O (~1250 cm⁻¹) and C-F (~1150 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify stoichiometry. Rigorous purification (e.g., column chromatography with ethyl acetate/hexane) minimizes residual trifluoroethanol interference .

Q. How should researchers handle and store this compound to ensure stability?

- Store under argon or nitrogen at –20°C to prevent hydrolysis.

- Use glassware dried at 120°C and avoid contact with moisture or oxidizing agents.

- Monitor degradation via periodic NMR analysis; discard if turbidity or unexpected peaks appear .

Q. What are the primary research applications of this compound in materials science?

The compound is investigated as:

- A flame-retardant precursor due to its phosphorus content and thermal stability.

- A ligand in coordination chemistry for catalytic systems. Experimental designs should include thermogravimetric analysis (TGA) and limiting oxygen index (LOI) tests to evaluate flame-retardant efficacy .

Q. How can researchers mitigate byproduct formation during synthesis?

- Use distilled trifluoroethanol to avoid side reactions.

- Optimize DIC stoichiometry to reduce carbodiimide-derived byproducts.

- Implement flash chromatography with silica gel (ethyl acetate/hexane, 1:3) for purification .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2³ factorial design can evaluate:

- Variables : Temperature (20–30°C), catalyst loading (3–7 mol%), and reaction time (12–36 hours).

- Response surface methodology (RSM) identifies interactions between variables. For example, higher DMAP loading reduces time but may increase purification complexity. Validate models with triplicate runs .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

- Conduct hydrolytic stability studies at pH 4–9 and 25–50°C, using LC-MS to track degradation.

- Compare results with OECD 301 guidelines for biodegradation.

- Apply density functional theory (DFT) to predict hydrolysis pathways and reconcile discrepancies between experimental and theoretical half-lives .

Q. How does the electronic effect of trifluoroethyl groups influence the compound’s reactivity in catalytic systems?

- Perform NBO (Natural Bond Orbital) analysis to assess electron-withdrawing effects on the phosphonate moiety.

- Compare catalytic activity with non-fluorinated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Use X-ray crystallography to analyze ligand-metal coordination geometry .

Q. What methodological frameworks address discrepancies in spectroscopic data interpretation?

Q. How can researchers design studies to evaluate the compound’s ecotoxicological impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.